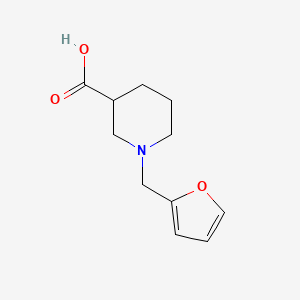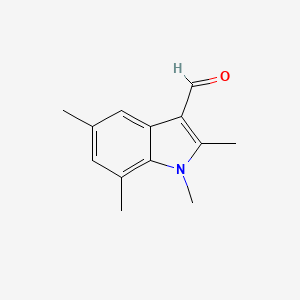
1,2,5,7-四甲基-1H-吲哚-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the field of proteomics .
科学研究应用
1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde has several applications in scientific research:
作用机制
Target of Action
1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can undergo Schiff bases condensation to form multifunctional silica nano-vehicles and magnetic nanoparticles .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
生化分析
Biochemical Properties
1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde, have been shown to exhibit antioxidant, antimicrobial, and anticancer properties . These interactions are often mediated through binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their activity.
Cellular Effects
1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as kinases and transcription factors, thereby affecting cellular responses to external stimuli . Additionally, 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde may alter the expression of genes involved in cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
The molecular mechanism of action of 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes, leading to their inhibition or activation, and can also interact with DNA or RNA, affecting gene expression . For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. Additionally, 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde may modulate the activity of transcription factors, leading to changes in gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidation and other chemical modifications, affecting their biological activity . Additionally, prolonged exposure to 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde may lead to changes in cellular responses, such as adaptation or resistance to the compound.
Dosage Effects in Animal Models
The effects of 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant or anticancer activity. At high doses, it may cause toxic or adverse effects, including cellular damage or apoptosis . Studies have shown that the threshold for these effects can vary depending on the specific animal model and experimental conditions.
Metabolic Pathways
1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde is involved in various metabolic pathways. It can be metabolized by enzymes, such as cytochrome P450, leading to the formation of reactive intermediates or metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, the compound may influence the activity of key metabolic enzymes, altering cellular energy production and utilization.
Transport and Distribution
The transport and distribution of 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity . For instance, indole derivatives can be transported across cell membranes by specific transporters, leading to their accumulation in certain cellular compartments or tissues.
Subcellular Localization
The subcellular localization of 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, where they can interact with DNA or transcription factors, affecting gene expression. Additionally, the compound may be localized to mitochondria, influencing cellular energy production and metabolism.
准备方法
The synthesis of 1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with indole derivatives, which are subjected to various chemical reactions to introduce the desired functional groups.
Reaction Conditions: The process often involves the use of catalysts and specific reaction conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production: While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories equipped to handle complex organic synthesis.
化学反应分析
1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
相似化合物的比较
1,2,5,7-Tetramethyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives:
1H-Indole-3-carbaldehyde: This compound is a precursor for many biologically active molecules and is widely used in medicinal chemistry.
1,2,3,4-Tetramethyl-1H-indole: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
1H-Indole-2-carboxaldehyde: Another indole derivative with different functional groups, leading to distinct chemical properties and applications.
属性
IUPAC Name |
1,2,5,7-tetramethylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-8-5-9(2)13-11(6-8)12(7-15)10(3)14(13)4/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIBTXYJSUNNKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2C)C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)
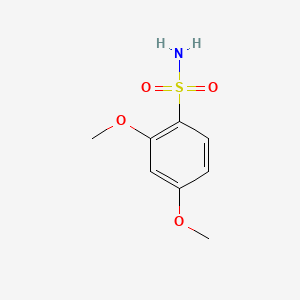
![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)
![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)
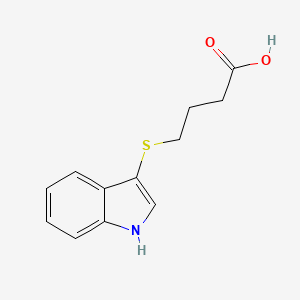
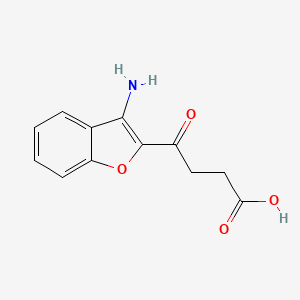

![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)
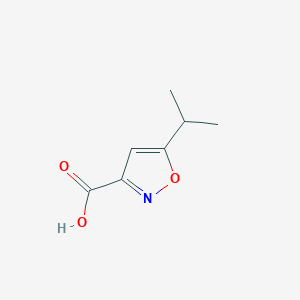
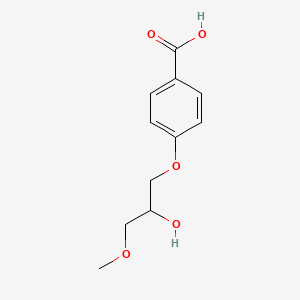
![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)
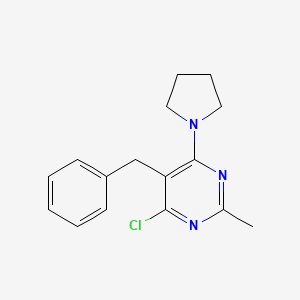
![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)
